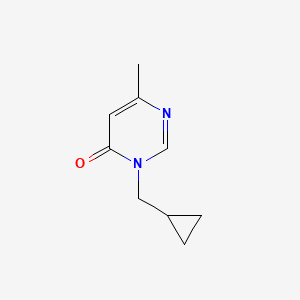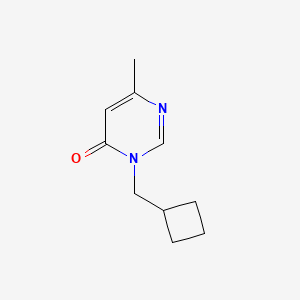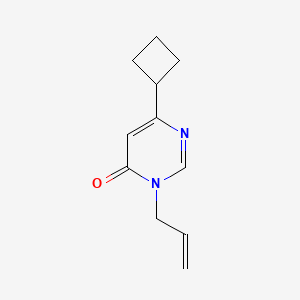![molecular formula C15H20N4OS B6430491 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2202294-00-4](/img/structure/B6430491.png)
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine (MMPP) is a novel compound that has been studied for its potential applications in various scientific fields. MMPP is a heterocyclic compound that has a unique structure and properties, making it an attractive option for various applications. MMPP has been studied for its potential to be used as a synthetic intermediate in pharmaceuticals and other products, as well as its potential to be used as a bioactive agent.
Aplicaciones Científicas De Investigación
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential applications in various scientific fields. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used as a synthetic intermediate in pharmaceuticals and other products. It has also been studied for its potential to be used as a bioactive agent. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used in the synthesis of drugs, such as antifungal agents, antibiotics, and antiviral agents. Additionally, 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used in the synthesis of other compounds, such as organic dyes, organic pigments, and organic catalysts.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is not yet fully understood. However, it is believed that 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine binds to certain enzymes and proteins in the body, which can then lead to changes in the body’s biochemical and physiological processes. Additionally, it is believed that 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can interact with certain receptors in the body, which can lead to changes in the body’s physiological processes.
Biochemical and Physiological Effects
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential biochemical and physiological effects. It has been shown to have potential anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to have potential anti-bacterial and anti-fungal properties. It has also been shown to have potential neuroprotective properties, and to have potential to act as an immunomodulator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and is generally inexpensive to obtain. Additionally, 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can be used in a variety of experiments, as it has a wide range of potential applications. However, there are some limitations to using 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine in lab experiments. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a relatively new compound, so there is still much to be learned about its properties and potential applications. Additionally, there is still much to be learned about the safety and toxicity of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as it is a relatively new compound.
Direcciones Futuras
There are many potential future directions for the research and development of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine. One potential future direction is to further study the biochemical and physiological effects of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential applications in the synthesis of drugs and other compounds. Additionally, more research could be done to better understand the safety and toxicity of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential interactions with other compounds. Additionally, more research could be done to better understand the potential mechanisms of action of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential applications in various fields. Finally, more research could be done to explore the potential of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine to be used as a bioactive agent, as well as its potential to be used in the synthesis of drugs, organic dyes, organic pigments, and organic catalysts.
Métodos De Síntesis
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can be synthesized using a variety of methods. The most common method is through the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy. This reaction is generally conducted in the presence of a catalyst, such as palladium, and is usually carried out at room temperature. Other methods of synthesis may also be used, such as the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy in the presence of a base, or the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy in the presence of a strong acid.
Propiedades
IUPAC Name |
3-methyl-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-4-3-7-16-14(11)20-10-13-5-8-19(9-6-13)15-17-12(2)18-21-15/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEYMQSQAMOEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B6430464.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B6430484.png)
![2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6430496.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B6430497.png)
![3-methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430504.png)